4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method starts with 4,6-dichloropyrimidine, which undergoes nucleophilic substitution with 4-(methoxymethyl)-3,3-dimethylpyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Substitution Reactions: The methoxymethyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
Scientific Research Applications
4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by targeting enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl group enhances its solubility and bioavailability compared to other pyrimidine derivatives .
Properties
IUPAC Name |
4-chloro-6-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-12(2)7-16(5-9(12)6-17-3)11-4-10(13)14-8-15-11/h4,8-9H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSDQFDBSUZWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C2=CC(=NC=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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